molecular formula C27H46O B14067612 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14067612
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-WEWVNJLASA-N
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Description

Cholesterol is a waxy, fat-like substance found in all cells of the body. It is essential for the formation of cell membranes, certain hormones, and vitamin D. While the body needs cholesterol to function properly, excessive levels can lead to health issues such as heart disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol synthesis involves a complex series of reactions starting from acetyl-CoA. The pathway includes the formation of HMG-CoA, mevalonate, isopentenyl pyrophosphate, squalene, and finally cholesterol . The key steps are:

    HMG-CoA Synthesis: Acetyl-CoA units are converted to HMG-CoA.

    Mevalonate Synthesis: HMG-CoA is reduced to mevalonate.

    Isopentenyl Pyrophosphate Synthesis: Mevalonate is converted to isopentenyl pyrophosphate.

    Squalene Synthesis: Isopentenyl pyrophosphate units are polymerized to form squalene.

    Lanosterol Formation: Squalene undergoes cyclization to form lanosterol.

    Cholesterol Formation: Lanosterol is converted to cholesterol through several steps involving demethylation and reduction.

Industrial Production Methods: Industrial production of cholesterol often involves extraction from animal sources, such as liver and egg yolk, followed by purification processes. The biosynthesis pathway in microorganisms is also explored for large-scale production .

Chemical Reactions Analysis

Cholesterol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include oxysterols, cholestanol, and cholesteryl esters .

Scientific Research Applications

Cholesterol has numerous applications in scientific research:

Mechanism of Action

Cholesterol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Cholesterol is often compared with other sterols and stanols:

Cholesterol is unique due to its critical role in animal cell membranes and its involvement in the synthesis of essential biomolecules .

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

HVYWMOMLDIMFJA-WEWVNJLASA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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